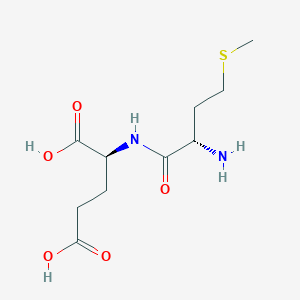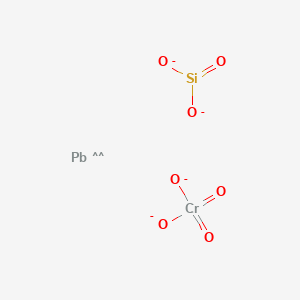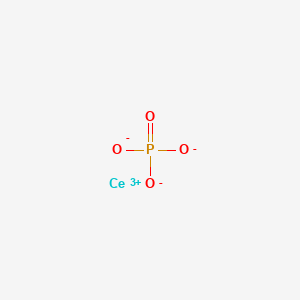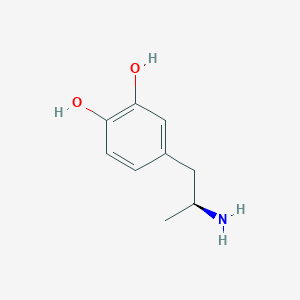
L-alpha-Methyldopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-alpha-Methyldopamine, also known as L-α-MeDA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. In recent years, L-α-MeDA has been studied extensively for its biochemical and physiological effects, as well as its potential use in the treatment of various medical conditions.
Mecanismo De Acción
L-alpha-Methyldopamineα-MeDA works by increasing dopamine levels in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. By increasing dopamine levels, L-alpha-Methyldopamineα-MeDA can help alleviate symptoms of medical conditions such as Parkinson's disease, schizophrenia, and ADHD.
Biochemical and Physiological Effects:
L-alpha-Methyldopamineα-MeDA has been shown to have several biochemical and physiological effects. In addition to increasing dopamine levels in the brain, L-alpha-Methyldopamineα-MeDA has been shown to increase the release of other neurotransmitters such as norepinephrine and serotonin. L-alpha-Methyldopamineα-MeDA has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be precisely controlled. This makes it easier to study the compound's effects on biological systems. One limitation of using L-alpha-Methyldopamineα-MeDA in lab experiments is that it is a relatively new compound, and there is still much to be learned about its effects on the body.
Direcciones Futuras
There are several future directions for research on L-alpha-Methyldopamineα-MeDA. One area of research is the development of new therapeutic applications for the compound. For example, L-alpha-Methyldopamineα-MeDA may have potential as a treatment for depression, anxiety, and addiction. Another area of research is the study of L-alpha-Methyldopamineα-MeDA's effects on different populations, such as children and the elderly. Additionally, researchers may investigate the potential side effects of L-alpha-Methyldopamineα-MeDA and ways to mitigate these effects.
Métodos De Síntesis
L-alpha-Methyldopamineα-MeDA can be synthesized through a series of chemical reactions, starting with the precursor compound L-alpha-MethyldopamineDOPA. L-alpha-MethyldopamineDOPA is first converted to dopamine using the enzyme dopa decarboxylase. Dopamine is then methylated using the enzyme catechol-O-methyltransferase (COMT) to produce L-alpha-Methyldopamineα-MeDA.
Aplicaciones Científicas De Investigación
L-alpha-Methyldopamineα-MeDA has been studied for its potential use in the treatment of several medical conditions, including Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In Parkinson's disease, L-alpha-Methyldopamineα-MeDA has been shown to increase dopamine levels in the brain, which can help alleviate symptoms such as tremors and rigidity. In schizophrenia, L-alpha-Methyldopamineα-MeDA has been studied for its potential to improve cognitive function and reduce negative symptoms. In ADHD, L-alpha-Methyldopamineα-MeDA has been shown to improve attention and reduce hyperactivity.
Propiedades
Número CAS |
14513-20-3 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
4-[(2S)-2-aminopropyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-2-3-8(11)9(12)5-7/h2-3,5-6,11-12H,4,10H2,1H3/t6-/m0/s1 |
Clave InChI |
KSRGADMGIRTXAF-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=C(C=C1)O)O)N |
SMILES |
CC(CC1=CC(=C(C=C1)O)O)N |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



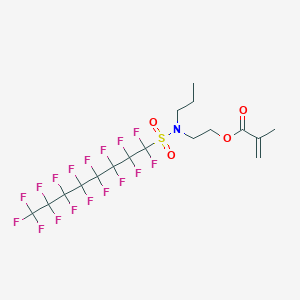
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)


![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
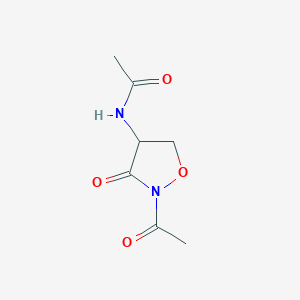
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
